molecular formula C12H10Cl2N2O3 B2912976 ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 379239-10-8

ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B2912976
CAS No.: 379239-10-8
M. Wt: 301.12
InChI Key: YXYAKMPHOMSLKD-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H10Cl2N2O3. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,4-dichlorophenyl hydrazine with ethyl pyruvate in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for various diseases. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-(3,4-dichlorophenyl)carbazate: Another pyrazole derivative with similar applications.

  • Ethyl 1-(2,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate: A structurally related compound with potential differences in reactivity and biological activity.

Uniqueness: Ethyl 1-(3,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties.

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Properties

IUPAC Name

ethyl 1-(3,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-8(13)9(14)5-7/h3-6,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYAKMPHOMSLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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